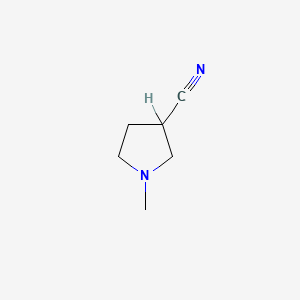

1-Methylpyrrolidine-3-carbonitrile

Description

BenchChem offers high-quality 1-Methylpyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYSYYCPALRMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446294 | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-50-6 | |

| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Methylpyrrolidine-3-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a prevalent feature in a multitude of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to 1-Methylpyrrolidine-3-carbonitrile, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final product using modern analytical techniques. The methodologies are presented with an emphasis on causality, ensuring that researchers can not only replicate the synthesis but also adapt it based on a foundational understanding of the reaction mechanisms.

Introduction and Strategic Importance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals. The introduction of a cyano group at the 3-position and a methyl group on the nitrogen atom creates a versatile intermediate, 1-Methylpyrrolidine-3-carbonitrile. This functionalization allows for further chemical elaboration, making it a valuable precursor for creating libraries of compounds for drug screening. For instance, related N-substituted pyrrolidines are utilized in the preparation of aroyl-substituted derivatives that exhibit monoamine reuptake inhibition, an activity relevant to treating neurological disorders.[1] This guide focuses on a logical and efficient synthetic strategy, beginning with a commercially available precursor and employing a classic N-methylation reaction.

Synthetic Approach: The Eschweiler-Clarke Reaction

The chosen synthetic pathway involves the N-methylation of pyrrolidine-3-carbonitrile. For this transformation, the Eschweiler-Clarke reaction is a highly effective and reliable method for the methylation of primary and secondary amines.[2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3]

Mechanism Rationale: The reaction proceeds through the formation of an iminium ion intermediate after the initial reaction of the secondary amine (pyrrolidine-3-carbonitrile) with formaldehyde. This iminium ion is subsequently reduced by a hydride transfer from formic acid. The reaction is driven to completion by the release of carbon dioxide, a gaseous byproduct.[2] A significant advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.

Visualizing the Synthetic Pathway

Caption: Synthetic route to 1-Methylpyrrolidine-3-carbonitrile.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step procedure for the synthesis and subsequent purification of 1-Methylpyrrolidine-3-carbonitrile.

Part A: Synthesis via N-Methylation

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carbonitrile (1 equivalent).

-

Reagent Addition: To the flask, add a 90% formic acid solution (3 equivalents).[3] Stir the mixture to ensure homogeneity. Subsequently, add a 37% aqueous formaldehyde solution (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

Part B: Isolation and Purification

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent is dictated by the product's solubility and ease of removal.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and a saturated brine solution. This removes any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude 1-Methylpyrrolidine-3-carbonitrile can be further purified by vacuum distillation. The boiling point will be lower than atmospheric pressure, which helps to prevent thermal decomposition of the product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Methylpyrrolidine-3-carbonitrile.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the product.

Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets for pyrrolidine ring protons (CH₂ and CH). A singlet for the N-methyl (N-CH₃) protons. | The chemical shifts and splitting patterns will confirm the connectivity of the atoms in the molecule. The singlet for the N-methyl group is a key indicator of successful methylation. |

| ¹³C NMR | Resonances for the pyrrolidine ring carbons, the N-methyl carbon, and the nitrile carbon (C≡N). | The number of distinct carbon signals will correspond to the number of unique carbon environments in the molecule. The chemical shift of the nitrile carbon is highly characteristic. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. | The absorption in the 2240-2260 cm⁻¹ region is a definitive indicator of the presence of a nitrile (C≡N) functional group. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₀N₂ (110.16 g/mol ). | Confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information. |

Purity Assessment

The purity of the final product should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A single major peak in the chromatogram would indicate a high degree of purity.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of 1-Methylpyrrolidine-3-carbonitrile, a valuable intermediate for pharmaceutical research. By following the detailed experimental protocol and employing the described characterization techniques, researchers can confidently produce and validate this compound for use in further synthetic applications. The emphasis on the rationale behind the chosen methods provides a framework for troubleshooting and adaptation, empowering scientists in their drug discovery endeavors.

References

- Google Patents. (n.d.). US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.

-

National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0242151). Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 1-methylpyrrolidine-3-carbonitrile | CAS 10603-50-6. Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylpyrrolidine-3-carbonitrile

Introduction

1-Methylpyrrolidine-3-carbonitrile is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous bioactive molecules. The presence of a nitrile group offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Methylpyrrolidine-3-carbonitrile. In the absence of a complete, publicly available dataset for this specific molecule, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer a step-by-step guide to the interpretation of the resulting spectra.

Predicted Spectroscopic Data and Interpretation

A detailed analysis of the chemical structure of 1-Methylpyrrolidine-3-carbonitrile allows for the prediction of its key spectroscopic features. By examining the spectral data of analogous compounds such as 1-methylpyrrolidine, 1-methyl-3-pyrrolidinol, and other 3-substituted pyrrolidines, we can build a reliable model for the expected NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methylpyrrolidine-3-carbonitrile, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical environment and connectivity of all hydrogen atoms in the molecule. The pyrrolidine ring protons are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit complex splitting patterns.

-

N-CH₃ Group: A sharp singlet is expected for the three equivalent protons of the N-methyl group, likely appearing in the range of 2.2-2.5 ppm . This region is characteristic of methyl groups attached to a nitrogen atom in a saturated heterocyclic system.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will be more complex.

-

H3 (methine proton): The proton at the 3-position, being attached to the carbon bearing the nitrile group, will be deshielded and is expected to appear as a multiplet in the range of 2.8-3.2 ppm .

-

H2 and H5 (protons adjacent to nitrogen): These protons will be deshielded by the adjacent nitrogen atom and are expected to resonate in the range of 2.5-3.0 ppm . Due to their diastereotopic nature, they will likely appear as distinct multiplets.

-

H4 (protons β to nitrogen): These protons are the most shielded of the ring protons and are expected to appear as multiplets in the range of 1.8-2.2 ppm .

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group will appear in the characteristic downfield region for nitriles, expected around 120-125 ppm .

-

N-CH₃ Carbon: The N-methyl carbon will be found in the range of 40-45 ppm .

-

Pyrrolidine Ring Carbons:

-

C3: The carbon atom attached to the electron-withdrawing nitrile group will be deshielded and is expected to appear in the range of 25-30 ppm .

-

C2 and C5: The carbons adjacent to the nitrogen atom will be significantly deshielded and are expected to resonate in the range of 55-60 ppm .

-

C4: The remaining ring carbon will be the most shielded and is expected in the range of 30-35 ppm .

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methylpyrrolidine-3-carbonitrile

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2-2.5 (s, 3H) | 40-45 |

| H3 | 2.8-3.2 (m, 1H) | 25-30 |

| H2, H5 | 2.5-3.0 (m, 4H) | 55-60 |

| H4 | 1.8-2.2 (m, 2H) | 30-35 |

| -C≡N | - | 120-125 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Methylpyrrolidine-3-carbonitrile will be dominated by the characteristic absorption of the nitrile group and the various vibrations of the N-methylpyrrolidine ring.

-

Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ . This is a highly characteristic peak for a nitrile functional group.

-

C-H Stretching:

-

Aliphatic C-H: Strong absorption bands will be present in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.

-

-

C-N Stretching: The C-N stretching vibrations of the tertiary amine will likely appear in the fingerprint region, around 1100-1200 cm⁻¹ .

-

CH₂ Bending: A characteristic bending vibration for the CH₂ groups of the pyrrolidine ring is expected around 1450-1470 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methylpyrrolidine-3-carbonitrile (C₆H₁₀N₂), the expected molecular weight is 110.16 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 110 . As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.

-

Major Fragmentation Pathways:

-

α-Cleavage: The most prominent fragmentation pathway for N-alkylpyrrolidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For 1-Methylpyrrolidine-3-carbonitrile, this would likely result in a fragment at m/z = 83 by loss of HCN, or a fragment at m/z = 57 corresponding to the [M - C₂H₃N]⁺ ion.

-

Loss of the Nitrile Group: Loss of the nitrile group as a radical (·CN) would result in a fragment at m/z = 84 .

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-Methylpyrrolidine-3-carbonitrile.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-Methylpyrrolidine-3-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Methodology:

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of neat 1-Methylpyrrolidine-3-carbonitrile directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Apply an ATR correction if necessary.

MS Data Acquisition

Caption: Generalized workflow for mass spectrometry analysis.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound. Alternatively, electrospray ionization (ESI) can be used with direct infusion.

-

GC-MS (EI):

-

Inject a dilute solution of the sample into the GC.

-

The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Acquire the mass spectrum in the range of m/z 40-200.

-

-

ESI-MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ESI source.

-

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z = 111.

-

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic analysis of 1-Methylpyrrolidine-3-carbonitrile. By understanding the expected NMR, IR, and MS data based on its structural features and the analysis of related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-3-pyrrolidinol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic techniques).

1-Methylpyrrolidine-3-carbonitrile: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a technical overview of 1-Methylpyrrolidine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a predictive yet scientifically grounded perspective. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Molecular Overview

1-Methylpyrrolidine-3-carbonitrile, with the chemical formula C₆H₁₀N₂, belongs to the family of saturated nitrogen-containing heterocycles. Its structure consists of a five-membered pyrrolidine ring N-substituted with a methyl group and a nitrile functional group at the 3-position. The presence of the tertiary amine and the cyano group imparts a unique combination of physical and chemical properties, making it an intriguing building block for the synthesis of more complex molecular architectures.

The pyrrolidine scaffold is a common motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile synthetic handle. The nitrile group is a valuable precursor for a variety of functional groups, including amines, carboxylic acids, and amides, further enhancing the synthetic utility of this molecule.

Structural Representation:

Caption: 2D structure of 1-Methylpyrrolidine-3-carbonitrile.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Molecular Formula | C₆H₁₀N₂ | --- |

| Molecular Weight | 110.16 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | Based on similar small N-heterocyclic compounds. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Higher than 1-methylpyrrolidine (81 °C) due to the polar nitrile group increasing intermolecular forces. The predicted boiling point of 1-N-Boc-3-cyanopyrrolidine is ~308 °C, but the Boc group significantly increases molecular weight.[1][2] |

| Density | Estimated to be ~0.9 - 1.0 g/cm³ | Similar to other pyrrolidine derivatives.[3] |

| Solubility | Likely soluble in water and polar organic solvents | The presence of the nitrogen atom and the polar nitrile group should confer good solubility in polar media. 1-Methylpyrrolidine is highly soluble in water.[3] |

| pKa | Estimated to be around 9-10 for the protonated tertiary amine | The parent compound, 1-methylpyrrolidine, has a pKa of 10.32. The electron-withdrawing effect of the nitrile group at the 3-position is expected to slightly decrease the basicity of the nitrogen.[4] |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 1-Methylpyrrolidine-3-carbonitrile could involve the N-methylation of pyrrolidine-3-carbonitrile. This precursor can be synthesized from commercially available starting materials.

Sources

An In-depth Technical Guide on 1-Methylpyrrolidine-3-carbonitrile (CAS 10603-50-6): Current Understanding of its Properties and Safety

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for CAS 10603-50-6

In the landscape of chemical research and development, comprehensive data on the physicochemical properties and toxicological profile of every compound is the ideal. However, for certain novel or less-studied molecules, publicly available information can be limited. This is the current situation for the compound identified by CAS number 10603-50-6 , known as 1-Methylpyrrolidine-3-carbonitrile [1].

This guide serves as a transparent assessment of the existing knowledge base for this compound. While a complete, in-depth technical dossier cannot be constructed at this time due to a significant lack of comprehensive safety and property data in the public domain, this document will synthesize the available information and provide a framework for approaching this chemical with the necessary scientific rigor and caution.

Part 1: Identification and Known Chemical Properties

Chemical Identity:

| Identifier | Value | Source |

| CAS Number | 10603-50-6 | [1] |

| Chemical Name | 1-Methylpyrrolidine-3-carbonitrile | [1][2] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

Part 2: Safety and Handling - A Precautionary Approach

The absence of a publicly available Safety Data Sheet (SDS) for CAS 10603-50-6 necessitates a highly precautionary approach to its handling. In such cases, it is a standard and recommended practice in the research and development field to treat the substance as potentially hazardous until proven otherwise.

GHS Classification and Hazards:

A definitive Globally Harmonized System (GHS) classification for 1-Methylpyrrolidine-3-carbonitrile is not currently available. One supplier notes that safety and transport information is "coming up soon," which indicates that this data is not yet established or widely disseminated.

In the absence of specific data, a risk assessment should be conducted based on the chemical's structure. The presence of a nitrile group (-CN) suggests that a primary route of concern would be potential toxicity if the compound is metabolized to release cyanide ions. The pyrrolidine ring is a common motif in many biologically active compounds.

Recommended Handling Procedures (Based on General Laboratory Best Practices for Uncharacterized Compounds):

-

Engineering Controls: All work with 1-Methylpyrrolidine-3-carbonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. The specific glove type should be chosen based on a comprehensive risk assessment.

-

Body Protection: A lab coat and closed-toe shoes are required.

-

-

Hygiene Measures: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures (General Recommendations):

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Part 3: Experimental Workflow and Logical Relationships

Given the data scarcity, a primary "experiment" for any researcher would be to first source a Safety Data Sheet from the supplier. The logical workflow for safely engaging with a compound like 1-Methylpyrrolidine-3-carbonitrile is outlined below.

Caption: Workflow for the safe handling of uncharacterized chemical compounds.

Part 4: Future Directions and Call for Data

The scientific community thrives on the open exchange of information. For compounds like 1-Methylpyrrolidine-3-carbonitrile, the development of a robust safety and property profile is contingent on researchers and suppliers making this data publicly accessible. As toxicological and physicochemical studies are conducted, it is imperative that the results are published and disseminated.

Researchers intending to work with this compound are strongly encouraged to:

-

Directly request a Safety Data Sheet from their supplier.

-

Consider conducting basic analytical and safety testing under controlled conditions, if resources permit.

-

Share any non-proprietary findings with the broader scientific community through publications or database submissions.

References

- 1-methylpyrrolidine-3-carbonitrile | CAS 10603-50-6 | Chemical-Suppliers. (n.d.).

- 1-(2-Pyridinyl)-1-propanone - ChemBK. (2024-04-09).

- 408509-64-8|2-Methyl-3-(pyrrolidin-1-yl)propanenitrile - BLDpharm. (n.d.).

- Tertiary Amines - CymitQuimica. (n.d.).

Sources

A Guide to the Retrosynthetic Analysis of 1-Methylpyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its synthetic landscape is crucial for optimizing existing routes and developing novel analogs. This in-depth technical guide provides a comprehensive retrosynthetic analysis of 1-Methylpyrrolidine-3-carbonitrile, exploring logical bond disconnections and proposing viable forward synthetic strategies. The discussion is grounded in established chemical principles and supported by cited experimental protocols, offering practical insights for researchers in the field.

Introduction and Strategic Overview

The structure of 1-Methylpyrrolidine-3-carbonitrile presents several opportunities for retrosynthetic disconnection. The pyrrolidine ring, a common motif in pharmaceuticals, can be deconstructed through various C-N and C-C bond cleavages. The N-methyl and the 3-carbonitrile substituents also serve as strategic points for disconnection, leading to readily available starting materials. This guide will focus on two primary retrosynthetic approaches, each offering distinct advantages in terms of precursor accessibility and synthetic efficiency.

Our analysis will pivot on two key disconnections:

-

Disconnection of the N-Methyl Group: A logical and common step that simplifies the target to a core pyrrolidine-3-carbonitrile intermediate.

-

Pyrrolidine Ring Scission: Exploration of pathways to construct the five-membered ring from acyclic precursors, a versatile strategy that allows for the introduction of various substituents.

Retrosynthetic Pathway I: N-Methyl Group Disconnection and Pyrrolidine-3-carbonitrile Synthesis

The most intuitive retrosynthetic step is the disconnection of the N-methyl group, which simplifies the target molecule to pyrrolidine-3-carbonitrile. This approach allows for the late-stage introduction of the methyl group, a strategy that can be advantageous for the synthesis of analogs with different N-substituents.

Retrosynthetic Analysis

The primary disconnection is the C-N bond between the pyrrolidine nitrogen and the methyl group. This leads to pyrrolidine-3-carbonitrile as the key precursor.

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-3-carbonitrile: Potential Starting Materials and Strategic Pathways

Introduction: The Significance of 1-Methylpyrrolidine-3-carbonitrile in Modern Drug Discovery

1-Methylpyrrolidine-3-carbonitrile is a pivotal structural motif and a versatile intermediate in the synthesis of a multitude of pharmaceutical agents. Its rigid, saturated heterocyclic framework, combined with the reactive potential of the nitrile group, makes it an attractive building block for medicinal chemists. The pyrrolidine scaffold is prevalent in numerous natural alkaloids and clinically successful drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-methyl group can enhance binding to target proteins and modulate basicity, while the 3-carbonitrile moiety serves as a valuable handle for further chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or elaboration into more complex heterocyclic systems. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this key intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern each pathway.

Strategic Approaches to the Synthesis of 1-Methylpyrrolidine-3-carbonitrile

The synthesis of 1-Methylpyrrolidine-3-carbonitrile can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and desired stereochemical purity. This guide will focus on three principal and logically sound strategies:

-

Strategy A: N-Methylation of a Pre-existing Pyrrolidine-3-carbonitrile Core. This is arguably the most direct approach, assuming the availability of the parent heterocycle.

-

Strategy B: Functional Group Interconversion from a Readily Available 1-Methylpyrrolidine Precursor. This strategy leverages more common starting materials, such as 1-methyl-3-pyrrolidinol, and introduces the nitrile functionality at a later stage.

-

Strategy C: De Novo Ring Construction via Cyclization. This approach builds the N-methylated pyrrolidine ring from acyclic precursors, offering flexibility in the introduction of desired substituents.

The following sections will provide a detailed technical analysis of each of these strategies, including proven experimental protocols and a discussion of their relative merits.

Strategy A: N-Methylation of Pyrrolidine-3-carbonitrile

This strategy is predicated on the availability of pyrrolidine-3-carbonitrile as the starting material. The core transformation is the alkylation of the secondary amine of the pyrrolidine ring to introduce the methyl group.

Chemical Rationale and Mechanistic Considerations

The N-methylation of secondary amines is a fundamental transformation in organic synthesis. Several well-established methods can be employed, each with its own advantages and mechanistic nuances.

-

Reductive Amination (Eschweiler-Clarke Reaction): This classic method involves the reaction of the secondary amine with formaldehyde in the presence of a reducing agent, typically formic acid. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formate. This one-pot procedure is often high-yielding and avoids the use of traditional alkylating agents.

-

Catalytic Reductive Amination: A greener alternative to the Eschweiler-Clarke reaction involves the use of formaldehyde and a hydrogen source (e.g., H2 gas) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C)[1]. This method is highly efficient and produces water as the only byproduct.

-

Direct Alkylation: While seemingly straightforward, direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-methylation.

Experimental Protocol: N-Methylation via Reductive Amination

The following protocol is a representative example of the N-methylation of a proline derivative, which can be adapted for pyrrolidine-3-carbonitrile[2].

Materials:

-

Pyrrolidine-3-carbonitrile

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of pyrrolidine-3-carbonitrile in a mixture of DCM and THF, add an excess of aqueous formaldehyde.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 25 °C.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpyrrolidine-3-carbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Summary: Comparison of N-Methylation Methods

| Method | Methylating Agent | Reducing Agent | Catalyst | Typical Yield | Key Considerations |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | None | High | Stoichiometric use of reagents. |

| Catalytic Reductive Amination | Formaldehyde | H2 | Pd/C or Pt/C[1] | High | Requires hydrogenation equipment. |

| Direct Alkylation | Methyl Iodide | None | None | Variable | Risk of over-alkylation. |

| Borohydride Reduction | Formaldehyde | NaBH3CN[2] | None | High | Use of a toxic cyanide-containing reagent. |

Logical Flow of N-Methylation Strategy

Caption: N-Methylation of Pyrrolidine-3-carbonitrile.

Strategy B: Functional Group Interconversion from 1-Methyl-3-pyrrolidinol

This strategy capitalizes on the greater commercial availability and more established synthetic routes to 1-methyl-3-pyrrolidinol. The key transformation is the conversion of the hydroxyl group at the 3-position to a nitrile.

Chemical Rationale and Mechanistic Considerations

The conversion of an alcohol to a nitrile is a two-step process. First, the hydroxyl group, which is a poor leaving group, must be converted into a better one. Subsequently, this leaving group is displaced by a cyanide nucleophile in an SN2 reaction.

-

Activation of the Hydroxyl Group: Common methods for activating secondary alcohols include conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. The reaction of 1-methyl-3-pyrrolidinol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonate ester.

-

Nucleophilic Substitution with Cyanide: The activated intermediate is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide ion displaces the sulfonate leaving group to form the desired 3-carbonitrile product.

Experimental Protocol: Conversion of 1-Methyl-3-pyrrolidinol to 1-Methylpyrrolidine-3-carbonitrile

The following is a generalized protocol based on standard organic transformations.

Part 1: Synthesis of 1-Methyl-3-pyrrolidinol

A common industrial route involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under pressure and at elevated temperatures[3].

Part 2: Conversion to 1-Methylpyrrolidine-3-carbonitrile

Materials:

-

1-Methyl-3-pyrrolidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Tosylation: Dissolve 1-methyl-3-pyrrolidinol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours, then allow it to warm to room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate to yield the crude tosylate.

-

Cyanation: Dissolve the crude tosylate in DMF and add sodium cyanide. Heat the mixture to an elevated temperature (e.g., 80-100°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the resulting crude 1-methylpyrrolidine-3-carbonitrile by vacuum distillation or column chromatography.

Data Summary: Comparison of Starting Materials for 1-Methyl-3-pyrrolidinol Synthesis

| Starting Material | Reagents | Key Features | Reference |

| (S)-3-Hydroxypyrrolidine | Formaldehyde, H2, Pd/C | Stereospecific, good for chiral synthesis | [4] |

| 1,2,3-Butanetriol | HCl, Methylamine | Multi-step, uses commodity chemicals | [5] |

| 1,4-Dichloro-2-butanol | Methylamine | High pressure and temperature required | [3] |

Logical Flow of Functional Group Interconversion

Caption: Synthesis via Functional Group Interconversion.

Strategy C: De Novo Ring Construction via Cyclization

This approach involves the formation of the N-methylated pyrrolidine ring from an acyclic precursor. This strategy is highly versatile and can be adapted to introduce various substituents on the pyrrolidine ring.

Chemical Rationale and Mechanistic Considerations

The most common method for constructing the pyrrolidine ring is through the intramolecular cyclization of a linear substrate containing an amine and a leaving group at appropriate positions. For the synthesis of 1-methylpyrrolidine derivatives, this typically involves the reaction of a primary amine (methylamine) with a four-carbon chain bearing two leaving groups.

A well-documented example is the reaction of 1,4-dihalobutanes with methylamine[6]. The reaction proceeds via a double nucleophilic substitution, where the methylamine first displaces one halide to form a secondary amine, which then undergoes an intramolecular cyclization to displace the second halide, forming the pyrrolidine ring.

To synthesize 1-methylpyrrolidine-3-carbonitrile via this route, a starting material such as 2-cyano-1,4-dihalobutane would be required. The synthesis of such a precursor could be achieved through various synthetic methodologies.

Experimental Protocol: Cyclization of 1,4-Dihalobutane with Methylamine

The following protocol for the synthesis of N-methylpyrrolidine can be conceptually adapted for a cyano-substituted analogue[6].

Materials:

-

1,4-Dibromobutane

-

Methylamine (aqueous solution)

-

Potassium carbonate (K2CO3)

-

Water

Procedure:

-

In a round-bottom flask, combine 1,4-dibromobutane, an aqueous solution of methylamine, and potassium carbonate as a base.

-

Heat the reaction mixture at a moderate temperature (e.g., 90°C) with vigorous stirring.

-

Monitor the progress of the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, filter, and remove the solvent.

-

Purify the crude N-methylpyrrolidine by distillation.

Data Summary: Comparison of Cyclization Precursors

| Acyclic Precursor | Reagents | Key Features | Reference |

| 1,4-Dihalobutane | Methylamine, Base | Readily available starting materials | [6] |

| 1,4-Butanediol | Methylamine, Catalyst | Requires dehydration/cyclization conditions | N/A |

| γ-Aminobutyric Acid (GABA) | Methanol, Catalyst | Bio-based starting material, multi-step | [7] |

Logical Flow of De Novo Ring Construction

Caption: Synthesis via De Novo Ring Construction.

Conclusion and Future Outlook

The synthesis of 1-methylpyrrolidine-3-carbonitrile is achievable through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the research or development program, including cost, scale, and stereochemical considerations.

-

Strategy A (N-Methylation) is the most straightforward for small-scale synthesis, provided that pyrrolidine-3-carbonitrile is readily accessible.

-

Strategy B (Functional Group Interconversion) offers a robust and scalable approach by leveraging the more common starting material, 1-methyl-3-pyrrolidinol.

-

Strategy C (De Novo Ring Construction) provides the greatest flexibility for creating analogues with diverse substitution patterns, although it may require the synthesis of more complex acyclic precursors.

Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of substituted pyrrolidines, including the use of novel catalytic systems and bio-based starting materials. The continued importance of the pyrrolidine motif in medicinal chemistry ensures that the synthesis of key intermediates like 1-methylpyrrolidine-3-carbonitrile will remain an active area of investigation.

References

- Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.

- Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]

- Preparation method of N-methylpyrrolidine. CN110590706B.

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

- Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US20190233440A1.

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. UKnowledge. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. US5032402A.

-

3-Methylpyrrolidine-3-carbonitrile (CAS No. 1206229-14-2) Suppliers. Chemical Register. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. [Link]

-

N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 2. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]

- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 4. data.epo.org [data.epo.org]

- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to the Stability and Reactivity of 1-Methylpyrrolidine-3-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the stability and reactivity profile of 1-methylpyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following discourse is built upon a synthesis of established chemical principles and field-proven insights, aiming to equip researchers with the predictive understanding necessary for its effective utilization. Due to the limited direct literature on this specific molecule, this guide establishes a robust profile by examining the constituent functionalities—the tertiary amine of the N-methylpyrrolidine ring and the β-aminonitrile moiety—and drawing parallels from well-documented analogous structures.

Molecular Architecture and Inherent Properties

1-Methylpyrrolidine-3-carbonitrile possesses a saturated five-membered aza-heterocycle, the pyrrolidine ring, with a methyl group on the nitrogen atom and a nitrile group at the 3-position. This structure presents two key reactive centers: the nucleophilic and basic tertiary amine, and the electrophilic carbon of the nitrile group, along with the acidic α-protons adjacent to the nitrile.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₀N₂ | Based on chemical structure. |

| Molecular Weight | 110.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar small N-alkylated heterocycles. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from the boiling point of 1-methylpyrrolidine (81 °C) with an increase due to the polar nitrile group and higher molecular weight. |

| Solubility | Miscible with water and a wide range of organic solvents. | The polar nature of the tertiary amine and nitrile group suggests good solubility in polar solvents. The pyrrolidine ring provides miscibility with many organic solvents. |

| pKa (of conjugate acid) | ~9-10 | The pKa of the conjugate acid of 1-methylpyrrolidine is around 10.3. The electron-withdrawing nature of the nitrile group at the 3-position is expected to slightly decrease the basicity of the tertiary amine. |

Stability Profile: A Dichotomy of Robustness and Latent Instability

The stability of 1-methylpyrrolidine-3-carbonitrile is a tale of two functionalities. The N-methylpyrrolidine ring itself is a robust scaffold, common in many natural products and pharmaceuticals, suggesting good general stability.[1] However, the β-aminonitrile motif introduces specific vulnerabilities.

Thermal Stability:

The pyrrolidine ring is thermally stable.[1] However, like many organic nitriles, prolonged heating at high temperatures, especially in the presence of impurities, could lead to decomposition or polymerization. It is anticipated that 1-methylpyrrolidine-3-carbonitrile is stable under typical reaction conditions (up to 120-150 °C) for short to moderate durations.

pH Stability:

-

Acidic Conditions: The tertiary amine will be protonated in acidic media, forming a stable ammonium salt. The nitrile group is susceptible to hydrolysis under strong acidic conditions, which will be discussed in the reactivity section.[2][3] The protonation of the amine may influence the rate of nitrile hydrolysis.

-

Neutral Conditions: The compound is expected to be stable at neutral pH.

-

Basic Conditions: 1-Methylpyrrolidine-3-carbonitrile is expected to be stable in mild to moderate basic conditions. However, strong bases can promote elimination or other side reactions, particularly at elevated temperatures, by deprotonation of the carbon alpha to the nitrile group.

Oxidative and Reductive Stability:

The tertiary amine can be susceptible to oxidation by strong oxidizing agents. The nitrile group is stable to most common oxidizing agents but can be reduced under specific conditions.

Reactivity Profile: A Versatile Synthetic Intermediate

The reactivity of 1-methylpyrrolidine-3-carbonitrile is governed by the interplay between the nucleophilic tertiary amine and the electrophilic/acidic nature of the nitrile functional group.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[4][5]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids like concentrated HCl or H₂SO₄, the nitrile can be fully hydrolyzed to 1-methylpyrrolidine-3-carboxylic acid.[5] The reaction proceeds through a primary amide intermediate.

-

Base-Catalyzed Hydrolysis: Strong basic conditions (e.g., NaOH or KOH in a water/alcohol mixture) will also hydrolyze the nitrile to the corresponding carboxylate salt.

The nitrile group can be reduced to a primary amine, yielding 1-methyl-3-(aminomethyl)pyrrolidine. This transformation is typically achieved using strong reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will effectively convert the nitrile to the primary amine.[4]

-

Catalytic Hydrogenation: This can also be employed, often requiring high pressure and a catalyst such as Raney Nickel or a rhodium-based catalyst.

Reactions Involving the Pyrrolidine Ring

As a tertiary amine, the nitrogen atom is nucleophilic and can react with electrophiles.

-

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) will lead to the formation of a quaternary ammonium salt. This reaction is often fast and exothermic.

-

N-Oxide Formation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can form the corresponding N-oxide.

The protons on the carbon atom bearing the nitrile group (C-3) are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion (a nitrile anion).[6] This carbanion can then react with various electrophiles.

-

Alkylation: The nitrile anion can be alkylated with alkyl halides.[7] This allows for the introduction of substituents at the 3-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required.

Experimental Protocols: Foundational Methodologies

Protocol 4.1: General Procedure for Nitrile Hydrolysis to Carboxylic Acid (Acid-Catalyzed)

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylpyrrolidine-3-carbonitrile (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. The product, 1-methylpyrrolidine-3-carboxylic acid hydrochloride, may precipitate upon cooling or can be obtained by evaporation of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization.

Causality: The use of a strong acid and heat is necessary to overcome the activation energy for the hydrolysis of the stable nitrile and the intermediate amide.[5]

Protocol 4.2: General Procedure for Nitrile Reduction to Primary Amine (LiAlH₄)

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Slowly add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Workup (Fieser workup): Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-3-(aminomethyl)pyrrolidine. Further purification can be achieved by distillation or chromatography.

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.[4]

Summary and Future Perspectives

1-Methylpyrrolidine-3-carbonitrile is a molecule with a dualistic chemical nature. Its pyrrolidine core offers stability, while the β-aminonitrile functionality provides a gateway for diverse chemical transformations. The insights provided in this guide, though largely predictive, are grounded in the well-established reactivity of its constituent parts. As research into novel pyrrolidine-based scaffolds for drug discovery continues to expand,[8] a thorough understanding of the stability and reactivity of key intermediates like 1-methylpyrrolidine-3-carbonitrile will be paramount. Further experimental validation of the predicted reactivity pathways outlined herein will undoubtedly contribute to the broader utility of this versatile chemical entity.

References

- Ueda, H., et al. (2014). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.

- Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Vasseur, J., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.

- Fujita, K., et al. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie.

- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of nitriles. Chemical Society Reviews.

- Brady, B. A., & Le, T. (2018).

- Kempe, R., et al. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry.

- Jacobsen, E. N. (2009). Strecker Synthesis. Organic Chemistry Portal.

- Xiao, J., et al. (2016). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry.

- Asymmetric Alkylation of Amines. (2017). Master Organic Chemistry.

- Esteruelas, M. A., et al. (2021).

- Reetz, M. T., et al. (1994).

- Wang, C., et al. (2019). Visible Light Photoredox-Catalyzed α-Alkylation of Cyclic Tertiary Arylamines. The Journal of Organic Chemistry.

- Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Xiao, J., et al. (2016). Iron-catalyzed alkylation of nitriles with alcohols.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022).

-

Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

- Wang, X., et al. (2020). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry.

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link].

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).

-

β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link].

-

Nitrile anion. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

- Pincer-Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols in Air. (2022). Inorganic Chemistry.

- Prebiotic Synthesis of N-Formylaminonitriles and Deriv

-

Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link].

- Laughton, P. M., & Robertson, R. E. (1959). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Canadian Journal of Chemistry.

-

N-vinyl-2-pyrrolidone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link].

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2007). Journal of the American Chemical Society.

- α-Alkylation of Saturated Cyclic Ketones. (2023). ChemistryViews.

- α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. (2021). NIH.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile anion - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylpyrrolidine-3-carbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methylpyrrolidine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of readily available experimental spectra for this specific molecule, this document provides a detailed prediction and interpretation based on foundational NMR principles and data from analogous structures. This predictive approach serves as a robust framework for the structural elucidation of this and similar compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of 1-Methylpyrrolidine-3-carbonitrile with conventional atom numbering is presented below. This numbering will be used for the assignment of all predicted NMR signals.

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-Methylpyrrolidine-3-carbonitrile. By leveraging established NMR principles and comparative data from structurally related molecules, we have elucidated the expected chemical shifts, multiplicities, and assignments for this compound. The provided experimental protocol and workflow offer a robust framework for the practical acquisition and interpretation of NMR data for this and other novel small molecules. This predictive analysis serves as a valuable starting point for any researcher or drug development professional working with this or similar chemical scaffolds, facilitating efficient and accurate structural characterization.

References

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- University of Leicester. (n.d.). NMR Sample Preparation Guidelines.

- ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition.

- Govindaraju, V., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.

- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.

- Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.

- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.

- ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum.

- Iowa State University. (n.d.). NMR Coupling Constants.

- National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.

- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methylpyrrolidine-3-carbonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Methylpyrrolidine-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The document delves into the characteristic vibrational frequencies of the molecule's key functional groups—the nitrile and the tertiary amine—and offers a detailed experimental protocol for acquiring a high-fidelity spectrum.

Introduction: The Molecular Blueprint of 1-Methylpyrrolidine-3-carbonitrile

1-Methylpyrrolidine-3-carbonitrile is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, a nitrile group (C≡N) at the 3-position, and a methyl group attached to the nitrogen atom, forming a tertiary amine. The unique arrangement of these functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in various research and development settings.

Infrared spectroscopy probes the vibrational modes of a molecule. When subjected to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend.[1] This absorption pattern is unique to the molecule's structure. For 1-Methylpyrrolidine-3-carbonitrile, the most prominent features in its IR spectrum arise from the C≡N triple bond, the C-N bonds of the tertiary amine and the pyrrolidine ring, and the various C-H bonds.

Deciphering the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of 1-Methylpyrrolidine-3-carbonitrile can be logically dissected by examining the expected absorption regions for its constituent functional groups.

The Nitrile Group (C≡N): A Sharp and Intense Indicator

The most diagnostic absorption in the spectrum is that of the nitrile group. The C≡N triple bond stretching vibration gives rise to a sharp and intense absorption band.[2][3]

-

Expected Frequency: For saturated aliphatic nitriles, this peak typically appears in the range of 2260-2240 cm⁻¹.[3][4][5] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3] Its sharpness is a result of the triple bond's well-defined vibrational energy level. The presence of a strong, sharp peak in this region is a clear indicator of the nitrile functional group.[6]

The Tertiary Amine and Pyrrolidine Ring: A Complex Fingerprint

The tertiary amine in 1-Methylpyrrolidine-3-carbonitrile, by definition, lacks N-H bonds. Therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent.[7][8][9][10][11] This absence is in itself a key piece of structural information.

The significant absorptions related to the tertiary amine and the pyrrolidine ring are the C-N stretching vibrations.

-

C-N Stretching: Aliphatic amines typically exhibit C-N stretching bands in the 1250-1020 cm⁻¹ region.[7][12] These bands are often of medium to weak intensity.[8][12] In 1-Methylpyrrolidine-3-carbonitrile, multiple C-N bonds contribute to absorptions in this area: the N-CH₃ bond, the two C-N bonds within the pyrrolidine ring, and the C-CN bond. This leads to a complex pattern of overlapping peaks in the fingerprint region of the spectrum, making precise assignment challenging without computational modeling. However, the presence of bands in this general region is consistent with the proposed structure.

C-H Vibrations: Probing the Saturated Framework

The molecule contains sp³ hybridized C-H bonds in the pyrrolidine ring and the methyl group.

-

C-H Stretching: The stretching vibrations of these sp³ C-H bonds are expected to appear in the 3000-2850 cm⁻¹ range.[13][14] These are typically medium to strong, sharp peaks.

-

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the pyrrolidine ring and the bending vibrations of the CH₃ group will produce absorptions in the 1470-1350 cm⁻¹ region.[14]

Data Presentation: Summary of Expected IR Absorptions

The following table summarizes the anticipated characteristic infrared absorption bands for 1-Methylpyrrolidine-3-carbonitrile.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp[2][3][4] |

| Tertiary Amine/Ring | C-N Stretch | 1250 - 1020 | Medium to Weak[7][12] |

| Alkane (Ring & Methyl) | C-H Stretch | 3000 - 2850 | Medium to Strong[13][14] |

| Alkane (Ring & Methyl) | C-H Bend | 1470 - 1350 | Medium |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following is a detailed, step-by-step methodology for obtaining the infrared spectrum of liquid 1-Methylpyrrolidine-3-carbonitrile using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR-FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.[15][16]

Instrument and Accessory Preparation

-

Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[17] Allow the crystal to fully dry.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, dry ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.[18]

Sample Analysis

-

Sample Application: Place a single drop of 1-Methylpyrrolidine-3-carbonitrile onto the center of the ATR crystal.[15][18]

-

Pressure Application (if applicable): If using a solid sample press, apply gentle and consistent pressure to ensure good contact between the liquid and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. For optimal signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.[16][19]

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.[15]

Visualization of Key Molecular Features

The following diagrams illustrate the structure of 1-Methylpyrrolidine-3-carbonitrile and the logical workflow for its spectral analysis.

Caption: Experimental workflow for FTIR analysis.

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of 1-Methylpyrrolidine-3-carbonitrile. The distinct, sharp absorption of the nitrile group, coupled with the characteristic patterns of the aliphatic C-H and C-N bonds, allows for unambiguous identification and assessment of this molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality spectra, enabling crucial insights in the fields of chemical synthesis, quality control, and drug development.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

- Zhang, Y., et al. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.

-

Dage, J., Snavely, D. L., & Walters, V. A. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC. Retrieved from [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

-

Kahraman, O., et al. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,3R)-1-Methyl-5-oxo-2-phenyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-3-carbonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-